molecular formula C6H7NO4S2 B1380407 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1779944-56-7

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1380407
CAS No.: 1779944-56-7
M. Wt: 221.3 g/mol
InChI Key: HXAPDGVFRHECHL-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methanesulfonyl and carboxylic acid groups enhances its reactivity and potential for forming various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. In this process, substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is reacted with potassium carbonate in a mixture of methanol and water. The reaction mixture is then treated further to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted thiazole compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It has potential antimicrobial properties and is used in the development of new antibiotics.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The presence of the methanesulfonyl group enhances its binding affinity to these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives.

Properties

IUPAC Name

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAPDGVFRHECHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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